molecular formula C12H18O2 B3348053 (4-Isopropoxy-2,6-dimethylphenyl)methanol CAS No. 1506593-20-9

(4-Isopropoxy-2,6-dimethylphenyl)methanol

Cat. No. B3348053
CAS RN: 1506593-20-9
M. Wt: 194.27 g/mol
InChI Key: JJYJKEQVTOBMSV-UHFFFAOYSA-N
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Description

“(4-Isopropoxy-2,6-dimethylphenyl)methanol” is a chemical compound with a molecular formula of C12H18O2 . It contains a total of 32 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “(4-Isopropoxy-2,6-dimethylphenyl)methanol” is characterized by a six-membered aromatic ring, a hydroxyl group, a primary alcohol, and an aromatic ether . It also contains 14 non-H bonds, 6 multiple bonds, and 3 rotatable bonds .


Physical And Chemical Properties Analysis

“(4-Isopropoxy-2,6-dimethylphenyl)methanol” has a molecular weight of 194.27 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Mechanism of Action

Mode of Action

The mode of action of (4-Isopropoxy-2,6-dimethylphenyl)methanol is also not well-understood. It’s possible that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

The biochemical pathways affected by (4-Isopropoxy-2,6-dimethylphenyl)methanol are currently unknown. Given the compound’s structure, it might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Isopropoxy-2,6-dimethylphenyl)methanol are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on studying these properties to understand how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

properties

IUPAC Name

(2,6-dimethyl-4-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(2)14-11-5-9(3)12(7-13)10(4)6-11/h5-6,8,13H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYJKEQVTOBMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropoxy-2,6-dimethylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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